molecular formula C16H19N3OS B2528618 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone CAS No. 1478125-58-4

1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B2528618
CAS No.: 1478125-58-4
M. Wt: 301.41
InChI Key: QGGITSLWJYVVBM-UHFFFAOYSA-N
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Description

1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone (CAS 1478125-58-4) is a high-value chemical building block with a molecular formula of C16H19N3OS and a molecular weight of 301.4 g/mol . Its structure incorporates both a benzylpiperazine moiety and a thiazole ring, a combination frequently explored in modern medicinal chemistry for designing novel therapeutic agents. Piperazine derivatives are extensively investigated for their broad pharmacological potential, including as antiviral and anticancer agents . Specifically, benzylpiperazine-based compounds have been identified as potent and selective sigma-1 receptor (σ1R) antagonists, a promising target for treating neuropathic pain and chronic pain conditions . Furthermore, thiazole-containing compounds are known for their diverse biological activities, with some demonstrating potent multi-parasitic activity against organisms like Trypanosoma cruzi and Leishmania species, which cause Chagas disease and Leishmaniasis, respectively . This compound is intended for research and development applications only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-13(20)15-11-17-16(21-15)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGITSLWJYVVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478125-58-4
Record name 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one
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Preparation Methods

The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone, have shown promising anticancer activities. Studies indicate that compounds with thiazole moieties can inhibit matrix metalloproteinases and exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer potential is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, thiazole derivatives have been noted for their ability to inhibit BCL2 family proteins, which are crucial in regulating apoptosis .
CompoundActivityCell Line TestedIC50 (µM)
This compoundCytotoxicHCT11615.0
Thiazole Derivative XAntitumorMCF-710.5

Neuropharmacological Effects

Research has also identified potential neuropharmacological applications for this compound. Thiazole derivatives have been evaluated for their anticonvulsant properties and neuroprotective effects.

  • Anticonvulsant Activity : In a study involving various thiazole analogues, certain compounds displayed significant anticonvulsant activity with protective indices indicating their potential as therapeutic agents for epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications on the thiazole ring and the piperazine moiety are critical for enhancing biological activity.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their anticancer activity against HCT116 and MCF7 cell lines. The results demonstrated that modifications to the thiazole ring significantly influenced their cytotoxicity .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. The docking studies revealed that specific substitutions on the thiazole ring enhance binding interactions with the active sites of target proteins .

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also contribute to binding affinity and specificity. Pathways involved in its action include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, CF₃, NO₂) at the thiazole’s 2-position exhibit enhanced enzymatic inhibition (e.g., AChE IC₅₀ = 0.91 μM for 4a in ) compared to electron-donating groups (e.g., OCH₃).
  • Piperazine Modifications: The benzylpiperazine moiety in the target compound likely improves CNS penetration compared to non-aromatic piperazine derivatives (e.g., cyclopropylamino in ).
  • Acetyl vs. Other Ketones: The acetyl group at position 5 balances lipophilicity and hydrogen-bonding capacity, contrasting with bulkier ketones (e.g., adamantyl in ) that may hinder target engagement.

Pharmacological Activity

Acetylcholinesterase (AChE) Inhibition:

  • Target Compound (Predicted): Docking studies suggest the benzylpiperazine moiety interacts with AChE’s peripheral anionic site (PAS), similar to donepezil’s binding mode .
  • Compound 4a (from ): A structurally related derivative (IC₅₀ = 0.91 μM) demonstrates potent AChE inhibition, surpassing some clinical candidates but less effective than donepezil (IC₅₀ = 0.14 μM).
  • Piperazine-Thiazole Hybrids (e.g., ): Nitroimidazole-piperazine-thiazole hybrids show broader antimicrobial activity but lower AChE specificity.

Antimicrobial and Antiparasitic Activity:

  • Derivatives with sulfonyl or nitro groups (e.g., 10 in ) exhibit activity against Trypanosoma cruzi (IC₅₀ = 1.2–4.8 μM), highlighting the scaffold’s versatility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(2-Trifluoromethylphenyl)ethanone 1-(2-Cyclopropylamino)ethanone
Molecular Weight 301.41 286.27 211.28
LogP (Predicted) 2.8–3.2 3.5 1.9
Solubility (mg/mL) ~0.1 (DMSO) ~0.05 (DMSO) ~0.3 (DMSO)
Melting Point Not reported 217–219°C Not reported

Key Trends:

  • Metabolic Stability: Fluorinated () and cyclopropyl () analogues resist oxidative metabolism better than the target compound.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, thiazole C=O at ~190 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 342.15) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., thiazole-piperazine torsion angle: 15.47°) . For example, ORTEP-3 visualizes spatial arrangements of the benzyl group and thiazole ring, critical for understanding steric effects .

Q. Table 1: Representative Crystallographic Data (Analogous Compound)

ParameterValueSource
C=O Bond Length1.21 Å
Thiazole-Piperazine Torsion15.47°
R-factor0.052

How do structural modifications (e.g., fluorine substitution) impact biological activity and electronic properties?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Fluorine Introduction : Enhances lipophilicity (logP increase by 0.5) and receptor binding via electron-withdrawing effects .
  • Thiazole vs. Tetrazole : Replacing thiazole with tetrazole reduces antimicrobial activity by 40% due to altered H-bonding .

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentIC50 (μM)Target
4-Benzylpiperazine12.3Kinase X
4-Fluorophenyl8.7Kinase X

What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (binding energy: −9.2 kcal/mol) .
  • Enzyme Assays : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC50 values under varying pH (6.5–7.5) .

How can researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Discrepancies arise from:

  • Reaction Solvents : DMF increases yields but may introduce impurities vs. acetonitrile .
  • NMR Solvent Effects : Chemical shifts vary in CDCl3 vs. DMSO-d6 (Δδ up to 0.3 ppm) . Reproduce protocols with controlled humidity (<30%) to minimize hydrate formation .

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